Cas no 270065-86-6 (Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid)

Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid 化学的及び物理的性質
名前と識別子
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- Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid
- Benzenebutanoic acid, 3-cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βS)-
- Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric acid
- Boc-L-β-Homo-3-CN-Phe
- (betaS)-3-Cyano-beta-[[(tert-butoxy)carbonyl]amino]benzenebutanoic acid
- MFCD01861076
- Boc-(S)-3-Amino-4-(3-cyanophenyl)butyric acid
- (S)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid
- 270065-86-6
- (3S)-4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Boc-(S)-3-Amino-4-(3-cyanophenyl)butanoic acid
- D82141
- PS-12304
- (S)-3-(tert-butoxycarbonylamino)-4-(3-cyanophenyl)butanoic acid
- (S)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoicacid
- EN300-12583634
- Boc-3-cyano-L-beta-homophenylalanine
- CS-0154500
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(3-cyanophenyl)butanoic acid
- AC-22187
- AKOS015948828
- (betaS)-3-Cyano-beta-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
- DTXSID901150039
- (I(2)S)-3-Cyano-I(2)-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid
- (3S)-3-[(tert-butoxycarbonyl)amino]-4-(3-cyanophenyl)butanoic acid
- Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid
-
- MDL: MFCD01861076
- インチ: InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1
- InChIKey: CYGNMSRSGBBZOE-ZDUSSCGKSA-N
- ほほえんだ: CC(C)(OC(N[C@H](CC(O)=O)CC1=CC(C#N)=CC=C1)=O)C
計算された属性
- せいみつぶんしりょう: 304.14200
- どういたいしつりょう: 304.14230712g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 8
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 99.4Ų
じっけんとくせい
- 密度みつど: 1.19
- PSA: 99.42000
- LogP: 2.85968
Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AAPPTec | -250mg |
Boc-beta-HPhe(3-CN)-OH |
270065-86-6 | 250mg |
$200.00 | 2022-02-22 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S917031-100mg |
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid |
270065-86-6 | 98% | 100mg |
¥990.00 | 2022-08-31 | |
Enamine | EN300-12583634-0.1g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(3-cyanophenyl)butanoic acid |
270065-86-6 | 95% | 0.1g |
$168.0 | 2023-05-24 | |
Chemenu | CM220750-100mg |
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid |
270065-86-6 | 95% | 100mg |
$106 | 2024-07-28 | |
abcr | AB166038-1g |
Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid; . |
270065-86-6 | 1g |
€290.40 | 2025-03-19 | ||
Aaron | AR00BDKP-250mg |
Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid |
270065-86-6 | 98% | 250mg |
$21.00 | 2025-02-10 | |
A2B Chem LLC | AF29709-100mg |
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid |
270065-86-6 | 95% | 100mg |
$8.00 | 2024-04-20 | |
Ambeed | A433178-250mg |
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid |
270065-86-6 | 98% | 250mg |
$17.0 | 2024-04-20 | |
Ambeed | A433178-1g |
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid |
270065-86-6 | 98% | 1g |
$67.0 | 2024-04-20 | |
Enamine | EN300-12583634-50mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(3-cyanophenyl)butanoic acid |
270065-86-6 | 95.0% | 50mg |
$112.0 | 2023-10-02 |
Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acidに関する追加情報
Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid: A Comprehensive Overview
The compound Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric acid, identified by the CAS number 270065-86-6, is a significant molecule in the field of organic chemistry and drug discovery. This compound is notable for its stereochemistry, particularly the (S) configuration at the chiral center, which plays a crucial role in its biological activity. The presence of a tert-butoxycarbonyl (Boc) protecting group highlights its utility in peptide synthesis and other medicinal chemistry applications.
Recent studies have demonstrated that Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric acid exhibits promising pharmacological properties. Researchers have explored its potential as a precursor in the synthesis of bioactive peptides and as a building block for complex molecules with therapeutic applications. The cyanophenyl group attached to the butyric acid backbone contributes to its unique electronic and steric properties, making it an attractive candidate for further investigation in drug design.
One of the key areas of interest surrounding this compound is its role in enantioselective synthesis. The (S) configuration ensures high enantioselectivity in reactions, which is critical for producing optically pure compounds required in pharmaceuticals. Recent advancements in asymmetric catalysis have further enhanced the efficiency of synthesizing this compound, making it more accessible for large-scale production.
The synthesis of Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric acid involves a multi-step process that includes nucleophilic substitution, oxidation, and protection/deprotection steps. The use of environmentally friendly reagents and conditions has become a focus in recent research to align with green chemistry principles. For instance, researchers have employed catalytic hydrogenation and enzymatic methods to achieve higher yields and reduce waste generation.
In terms of biological activity, this compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies suggest that it may have applications in treating metabolic disorders or neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and safety profile.
Another emerging application of Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric acid is in the field of materials science. Its ability to form self-assembled monolayers and its compatibility with various polymer systems make it a valuable component in the development of advanced materials for biomedical devices and sensors.
Looking ahead, the integration of machine learning algorithms into drug discovery pipelines is expected to accelerate the exploration of Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric acid's therapeutic potential. These tools can predict bioactivity, optimize synthetic routes, and identify novel targets for this compound more efficiently than traditional methods.
In conclusion, Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric acid (CAS 270065-86-6) is a versatile molecule with wide-ranging applications in chemistry and biology. Its stereochemical properties, synthetic accessibility, and biological activity make it a valuable asset for researchers across various disciplines. As ongoing studies continue to uncover new insights into its potential, this compound is poised to play an increasingly important role in advancing medical science and technology.
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